Glutamic acid with 2-Amino-1,2-diphenylethanol

描述

Glutamic acid with 2-Amino-1,2-diphenylethanol is a compound that combines the properties of glutamic acid, a non-essential amino acid, with 2-Amino-1,2-diphenylethanol, an organic compound known for its chiral properties. Glutamic acid is widely recognized for its role in protein synthesis and as a neurotransmitter in the central nervous system . 2-Amino-1,2-diphenylethanol, on the other hand, is often used in the synthesis of chiral compounds and has applications in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid typically involves the fermentation process using microorganisms that convert glucose into glutamic acid through the Embden-Meyerhof-Parnas pathway and the tricarboxylic acid cycle . The key precursor in this process is α-ketoglutarate, which is converted into glutamic acid through reductive amination with free ammonium ions .

2-Amino-1,2-diphenylethanol can be synthesized through the reduction of benzoin using sodium borohydride or other reducing agents . The reaction conditions typically involve the use of solvents like ethanol or methanol and are carried out at room temperature.

Industrial Production Methods

Industrial production of glutamic acid often involves the use of molasses as a carbon source and ammonium salts as a nitrogen source . The fermentation process is optimized by controlling factors such as pH, oxygen supply, and the concentration of growth factors like biotin .

化学反应分析

Types of Reactions

Glutamic acid with 2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate, an important intermediate in the citric acid cycle.

Substitution: Both glutamic acid and 2-Amino-1,2-diphenylethanol can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions include α-ketoglutarate from the oxidation of glutamic acid and various chiral alcohols from the reduction of 2-Amino-1,2-diphenylethanol .

科学研究应用

Applications in Organic Synthesis

- Chiral Auxiliary in Asymmetric Synthesis

- Synthesis of Pharmaceutical Compounds

- Catalytic Applications

Case Study 1: Chiral Selectors for HPLC

A study demonstrated the immobilization of 2-amino-1,2-diphenylethanol on aminated silica gel to create chiral selectors for high-performance liquid chromatography (HPLC). This method improved the separation of enantiomers significantly, showcasing its potential in analytical chemistry .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological properties of glutamic acid derivatives has shown that compounds synthesized from glutamic acid and 2-amino-1,2-diphenylethanol exhibit NMDA receptor affinities. These compounds could potentially lead to new treatments for neurological disorders .

Data Table: Summary of Applications

作用机制

The mechanism of action of glutamic acid involves its role as an excitatory neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors . 2-Amino-1,2-diphenylethanol acts as a chiral auxiliary in chemical reactions, influencing the stereochemistry of the products formed .

相似化合物的比较

Similar Compounds

Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

Phenylalanine: An amino acid with a benzyl side chain, similar to the phenyl groups in 2-Amino-1,2-diphenylethanol.

Uniqueness

Glutamic acid with 2-Amino-1,2-diphenylethanol is unique due to its combination of properties from both glutamic acid and 2-Amino-1,2-diphenylethanol, making it useful in a wide range of applications from neurotransmission to chiral synthesis .

生物活性

Glutamic acid (Glu) is a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission. The compound 2-Amino-1,2-diphenylethanol (ADPE) is a chiral amino alcohol known for its diverse biological activities, particularly in the pharmaceutical field. The combination of Glu with ADPE has garnered interest due to the potential enhancement of biological activities through synergistic effects. This article explores the biological activities of this compound combination, including its pharmacological properties, mechanisms of action, and relevant case studies.

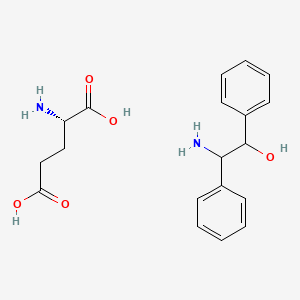

Chemical Structure

The structural representation of Glutamic acid and 2-Amino-1,2-diphenylethanol is as follows:

- Glutamic Acid :

- 2-Amino-1,2-diphenylethanol :

Biological Activity Overview

The biological activities of Glutamic acid with 2-Amino-1,2-diphenylethanol can be categorized into several key areas:

-

Neuroprotective Effects :

- Studies indicate that Glu is a critical neurotransmitter involved in synaptic plasticity and cognitive functions. Its interaction with ADPE may enhance neuroprotective properties against oxidative stress.

- A study demonstrated that ADPE exhibits protective effects on neuronal cells against oxidative damage, potentially through modulation of glutamate receptors .

-

Antioxidant Properties :

- The combination has shown significant antioxidant activity, reducing reactive oxygen species (ROS) levels in various cellular models.

- Research indicates that ADPE can scavenge free radicals and enhance the antioxidant defense mechanisms when combined with Glu.

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound has antibacterial properties. For instance, it has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

- The synergistic effect of Glu and ADPE was noted to improve the antibacterial efficacy compared to individual components .

-

Pharmacological Applications :

- The combination is being explored for its potential use in treating neurodegenerative diseases due to its neuroprotective and antioxidant properties.

- In pharmacological studies, compounds similar to ADPE have been utilized as chiral auxiliaries in asymmetric synthesis, enhancing drug development processes .

Neuroprotective Study

A study involving HT-22 hippocampal neuronal cells assessed the cytotoxic effects of oxidative stress induced by hydrogen peroxide (H₂O₂). The results showed that cells treated with Glu and ADPE exhibited significantly reduced cell death compared to untreated controls, suggesting a protective synergy between the two compounds .

Antimicrobial Efficacy

In a recent investigation, the antibacterial activity of Glu combined with ADPE was assessed against common foodborne pathogens. The results indicated a notable decrease in bacterial counts when treated with the compound combination, highlighting its potential application in food preservation and safety .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-1,2-diphenylethanol;(2S)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.C5H9NO4/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;6-3(5(9)10)1-2-4(7)8/h1-10,13-14,16H,15H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTHHMYHDLHDKW-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669950 | |

| Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102009-18-7 | |

| Record name | L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。